![molecular formula C15H22N2O4S B5644894 N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)morpholine-4-sulfonamide](/img/structure/B5644894.png)
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)morpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3,4,5-Tetrahydro-1-benzoxepin-4-ylmethyl)morpholine-4-sulfonamide is a compound of interest within the field of organic chemistry and medicinal chemistry. This compound, similar to related sulfonamide derivatives, may be involved in various chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides and derivatives incorporating the morpholine and sulfonamide moieties, involves intricate synthetic routes. For instance, Blank et al. (1980) detailed the preparation and study of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides for inhibiting phenylethanolamine N-methyltransferase in vitro, showcasing the complexity of synthesizing these compounds (Blank et al., 1980).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives often features distinct conformational characteristics, as seen in the work of Kant et al. (2012), where the benzene rings bridged by the sulfonamide group display a specific tilt, and the morpholine ring adopts a chair conformation (Kant et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds can participate in a variety of chemical reactions. For instance, Beiginejad and Nematollahi (2014) demonstrated the synthesis of new sulfonamide derivatives through anodic oxidation, highlighting the versatile reactivity of these molecules (Beiginejad & Nematollahi, 2014).
properties
IUPAC Name |
N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c18-22(19,17-6-9-20-10-7-17)16-12-13-5-8-21-15-4-2-1-3-14(15)11-13/h1-4,13,16H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGVEBROSYZGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNS(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,5-Tetrahydro-1-benzoxepin-4-ylmethyl)morpholine-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.